Vinylglycine is an irreversible inhibitor of aspartate aminotransferase.
2-Amino-3-butenoic acid
CAS No.: 52773-87-2
Cat. No.: VC3690149
Molecular Formula: C4H7NO2
Molecular Weight: 101.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52773-87-2 |
|---|---|
| Molecular Formula | C4H7NO2 |
| Molecular Weight | 101.10 g/mol |
| IUPAC Name | 2-aminobut-3-enoic acid |
| Standard InChI | InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7) |
| Standard InChI Key | RQVLGLPAZTUBKX-UHFFFAOYSA-N |
| SMILES | C=CC(C(=O)O)N |
| Canonical SMILES | C=CC(C(=O)O)N |
Introduction
Physical and Chemical Properties
2-Amino-3-butenoic acid possesses several key physical and chemical properties that define its behavior in various chemical and biological systems. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₇NO₂ |
| Average Mass | 101.105 g/mol |
| Monoisotopic Mass | 101.047678 g/mol |
| Registry Number (RN) | 52795-52-5 |
| SMILES Notation | C=CC@@HN |
| Stereochemistry | 1 defined stereocenter |
| Physical State | Typically available as solid (often as HCl salt) |
The compound contains three primary functional groups: a carboxylic acid, a primary amine, and a vinyl group. This combination provides multiple reactive sites that can participate in diverse chemical transformations, making it particularly valuable for synthetic applications .
2-Amino-3-butenoic acid features a central alpha carbon that serves as a stereogenic center, with the (2R) configuration being commonly referenced in the literature. The structure consists of:
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An amino group (-NH₂) attached to the alpha carbon (C-2)
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A carboxylic acid group (-COOH) also connected to the alpha carbon
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A vinyl group (-CH=CH₂) at the beta position (C-3)
This compound is known by several alternative names in chemical databases and literature:
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(2R)-2-Amino-3-butenoic acid (IUPAC name)
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D-Vinylglycine
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3-Butenoic acid, 2-amino-, (2R)- (CAS index name)
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(R)-2-aminobut-3-enoic acid
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(2R)-2-azaniumylbut-3-enoate (for the zwitterionic form)
The German and French nomenclature versions are (2R)-2-Amino-3-butensäure and Acide (2R)-2-amino-3-buténoïque, respectively .
Chemical Reactions
The multifunctional nature of 2-Amino-3-butenoic acid enables it to participate in various chemical reactions:
Oxidation Reactions
The vinyl group in 2-Amino-3-butenoic acid can undergo oxidation reactions with reagents such as potassium permanganate or hydrogen peroxide, potentially yielding oxidized derivatives with modified functional groups.
Reduction Reactions
The carbon-carbon double bond can be reduced through catalytic hydrogenation, typically using palladium on carbon as a catalyst. This transformation would convert 2-Amino-3-butenoic acid to 2-Amino-butanoic acid (2-aminobutyric acid).
Substitution and Addition Reactions
The amino group can participate in nucleophilic substitution reactions, while the vinyl moiety can undergo electrophilic addition reactions characteristic of alkenes. These reactions expand the synthetic utility of the compound as a building block.
Peptide Bond Formation
As an amino acid, 2-Amino-3-butenoic acid can form peptide bonds with other amino acids, making it valuable for the synthesis of modified peptides with unique properties.
Biological Activity
2-Amino-3-butenoic acid exhibits several biological activities that contribute to its significance in biochemical and medicinal research:
Enzyme Inhibition
Similar to other non-proteinogenic amino acids, 2-Amino-3-butenoic acid may interact with and potentially inhibit certain enzymes involved in amino acid metabolism. The presence of the vinyl group provides unique binding capabilities that can influence enzyme-substrate interactions.
Metabolic Pathway Interference
The structural similarity to standard amino acids suggests that 2-Amino-3-butenoic acid could interfere with metabolic pathways by acting as a substrate analog or competitive inhibitor in various biochemical processes.
Applications in Scientific Research
2-Amino-3-butenoic acid has several important applications across different scientific disciplines:
Chemical Applications
In organic chemistry, 2-Amino-3-butenoic acid serves as a versatile building block for synthesizing more complex molecules. The combination of amino acid functionality with a reactive vinyl group makes it particularly valuable for creating diverse chemical entities with specific properties.
Biological Research
In biological research, non-proteinogenic amino acids like 2-Amino-3-butenoic acid are studied for their roles in metabolic pathways and enzyme interactions. These investigations provide insights into fundamental biochemical processes and potential therapeutic interventions.
Medicinal Chemistry
Ongoing research explores the potential therapeutic applications of 2-Amino-3-butenoic acid and its derivatives. The compound's unique structure makes it an interesting candidate for drug development studies, particularly in designing enzyme inhibitors or metabolic modulators.
Industrial Applications
In industrial settings, 2-Amino-3-butenoic acid can be utilized in the production of specialized polymers and other industrial chemicals, leveraging its functional groups for various transformations.
Comparison with Similar Compounds
2-Amino-3-butenoic acid belongs to a family of related compounds, each with distinctive structural features:
| Compound | Molecular Formula | Distinguishing Features |
|---|---|---|
| 2-Amino-3-butenoic acid | C₄H₇NO₂ | Vinyl group at beta position |
| (2R)-2-amino-3-methylbut-3-enoic acid | C₅H₉NO₂ | Additional methyl group on vinyl moiety |
| Crotonic acid (trans-2-butenoic acid) | C₄H₆O₂ | Lacks amino group, double bond at different position |
| 3-Butenoic acid | C₄H₆O₂ | Lacks amino group |
The presence of both an amino group and a vinyl group distinguishes 2-Amino-3-butenoic acid from these related compounds, providing unique reactivity patterns and applications .
Current Research Directions
Current research on 2-Amino-3-butenoic acid focuses on several key areas:
Synthetic Methodology Development
Researchers continue to develop more efficient and stereoselective methods for synthesizing 2-Amino-3-butenoic acid and its derivatives, with emphasis on green chemistry approaches and scalable processes .
Structure-Activity Relationship Studies
Investigation of the relationship between structural modifications of 2-Amino-3-butenoic acid and resulting biological activities provides valuable insights for medicinal chemistry applications.
Incorporation into Peptides
Studies explore the incorporation of 2-Amino-3-butenoic acid into peptide sequences to create modified peptides with enhanced stability, unique folding properties, or novel biological activities.
Enzyme Inhibition Studies
Research examines the potential of 2-Amino-3-butenoic acid and its derivatives as enzyme inhibitors, particularly for enzymes involved in amino acid metabolism and protein synthesis.
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